molecular formula C25H20Cl4N2 B10932753 3,5-bis(3,4-dichlorophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole

3,5-bis(3,4-dichlorophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole

Cat. No.: B10932753
M. Wt: 490.2 g/mol
InChI Key: JGGWRCICCRETPE-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dichlorophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole is a synthetic organic compound It belongs to the class of pyrazoles, which are characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dichlorophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole typically involves the reaction of appropriate substituted benzyl and phenyl derivatives with a pyrazole precursor. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper salts. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems can also reduce the risk of human error and improve safety.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dichlorophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole: A similar compound with a different substituent at the 1-position.

    1-(2,5-dimethylbenzyl)-3,5-diphenyl-4-methyl-1H-pyrazole: Another related compound with different substituents on the phenyl rings.

Uniqueness

3,5-bis(3,4-dichlorophenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H20Cl4N2

Molecular Weight

490.2 g/mol

IUPAC Name

3,5-bis(3,4-dichlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-4-methylpyrazole

InChI

InChI=1S/C25H20Cl4N2/c1-14-4-5-15(2)19(10-14)13-31-25(18-7-9-21(27)23(29)12-18)16(3)24(30-31)17-6-8-20(26)22(28)11-17/h4-12H,13H2,1-3H3

InChI Key

JGGWRCICCRETPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=C(C(=N2)C3=CC(=C(C=C3)Cl)Cl)C)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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